molecular formula C12H19NO B13044222 (2-(1-Aminopentyl)phenyl)methanol

(2-(1-Aminopentyl)phenyl)methanol

Cat. No.: B13044222
M. Wt: 193.28 g/mol
InChI Key: VQJPGUZSMYKMLX-UHFFFAOYSA-N
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Description

(2-(1-Aminopentyl)phenyl)methanol is an organic compound with the molecular formula C12H19NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 1-aminopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Aminopentyl)phenyl)methanol typically involves the reaction of phenylmethanol with a suitable aminopentyl derivative under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with 1-aminopentanal to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Aminopentyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides, esters, or other substituted derivatives.

Scientific Research Applications

(2-(1-Aminopentyl)phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(1-Aminopentyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions. Its effects are mediated through binding to active sites or allosteric sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-(1-Aminobutyl)phenyl)methanol
  • (2-(1-Aminohexyl)phenyl)methanol
  • (2-(1-Aminopropyl)phenyl)methanol

Uniqueness

(2-(1-Aminopentyl)phenyl)methanol is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

[2-(1-aminopentyl)phenyl]methanol

InChI

InChI=1S/C12H19NO/c1-2-3-8-12(13)11-7-5-4-6-10(11)9-14/h4-7,12,14H,2-3,8-9,13H2,1H3

InChI Key

VQJPGUZSMYKMLX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1CO)N

Origin of Product

United States

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